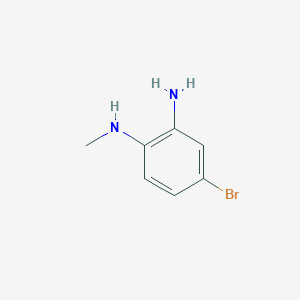

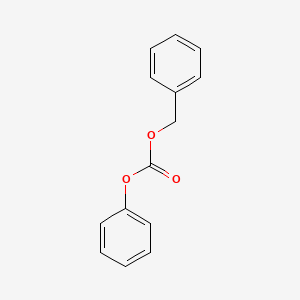

Benzyl phenyl carbonate

Übersicht

Beschreibung

Benzyl Phenyl Carbonate (BPC) is a compound that has been studied for its molecular structure and various properties. The molecular structure and vibrational spectra of BPC have been analyzed using DFT/B3LYP level of theory with a 6-31G(d,p) basis set. The compound's FT-IR and FT-Raman spectra were recorded, and its UV-Vis spectrum was also studied. The electronic properties, including HOMO and LUMO energies, were measured by time-dependent DFT approach. Additionally, (1)H and (13)C NMR spectra were recorded, and chemical shifts were calculated using the gauge independent atomic orbital (GIAO) method. Molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis were also investigated using theoretical calculations .

Synthesis Analysis

The synthesis of BPC and related compounds involves various catalytic and chemical reactions. For instance, benzyl carbonates can be synthesized through the methylation of benzyl-type alcohols with dimethyl carbonate in the presence of sodium-exchanged faujasites (NaX or NaY) as catalysts, producing methyl ethers with high yields . Additionally, benzyl carbonates can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to produce diarylmethanes . Furthermore, the catalytic transformations of benzylic carboxylates and carbonates have been reviewed, highlighting the reactions that occur at the benzylic carbons of the substrates, affording benzylic substitution products .

Molecular Structure Analysis

The molecular structure of BPC has been extensively studied. For example, the molecular structure of phenyl benzoate, a related compound, was determined by gas electron diffraction, and its relationship with the stability of liquid crystals was explored . The structural constraints and vibrational mean amplitudes were obtained from ab initio calculations and normal coordinate analysis .

Chemical Reactions Analysis

BPC and related compounds undergo various chemical reactions. The methylation of benzyl-type alcohols with dimethyl carbonate can occur without affecting the OH aromatic groups, indicating a peculiar chemoselectivity . Phosphine-catalyzed annulation reactions of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates have been developed to synthesize functionalized dihydrobenzofurans and indolines . Additionally, the potassium carbonate promoted condensation between acetoacetate esters and benzaldehyde leads to the formation of 6-phenyl-2,4-dioxotetrahydropyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of BPC have been analyzed through various spectroscopic methods. The vibrational frequencies, UV-Vis spectral interpretation, and NMR chemical shifts of BPC have been studied both experimentally and theoretically . The influence of alkali carbonates on the cleavage pathways of benzyl phenyl ether in superheated water has also been investigated, showing that selectivity towards hydrolysis can be achieved under certain conditions .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectral Analysis

Benzyl Phenyl Carbonate (BPC) has been extensively studied for its molecular structure, vibrational spectra, and electronic properties. Using combined experimental and theoretical approaches, including DFT/B3LYP level theory, researchers have analyzed its molecular structure, natural atomic charges, vibrational frequencies, and UV-Vis spectral interpretations. These studies contribute to a deeper understanding of BPC’s chemical behavior and characteristics (Mariappan & Sundaraganesan, 2013).

Glycosidic Bond Formation

Benzyl phenyl carbonate derivatives have been used in the formation of β-glucosides and related linkages. This application is significant in organic synthesis, particularly in forming glycosidic bonds without neighboring group participation, which is a common issue in such reactions. This use of benzyl phenyl carbonate derivatives demonstrates their utility in complex organic synthesis processes (Crich & Jayalath, 2005).

Aromatic Substitution

In the field of organic chemistry, benzyl phenyl carbonates have been utilized in intramolecular SN'-type aromatic substitution reactions. This application is particularly important in the synthesis of complex organic structures, such as 3-methyl-9,10-dihydrophenanthrenes, demonstrating the versatility of benzyl phenyl carbonate in facilitating unique chemical transformations (Ueno et al., 2012).

Photocleavage of Benzyl-Sulfur Bonds

Benzyl phenyl carbonate has been studied in the context of photocleavage mechanisms for benzyl-sulfur bonds. Understanding these mechanisms is crucial in photochemical reactions, where benzyl phenyl carbonate can play a role in radical formation and reaction pathways (Fleming & Jensen, 1996).

Electrochemical Synthesis

The electrochemical carboxylation of benzylic carbonates, including benzyl phenyl carbonate, has been explored as an efficient method for synthesizing arylacetic acids. This approach provides an alternative to traditional synthesis methods, showcasing the potential of benzyl phenyl carbonate in electrochemical applications (Senboku et al., 2010).

Activation and Hydrolysis Studies

Benzyl aryl carbonates have been the subject of studies focusing on their activation and hydrolysis. These studies are significant in understanding the chemical behavior of these compounds under different conditions, providing insights into their reactivity and potential applications in various chemical reactions (Reddy et al., 2016).

Synthesis of Novel Polymers and Biodegradable Materials

Benzyl phenyl carbonate has been involved in the synthesis of novel copolymers and biodegradable materials. Its incorporation into polymer chains has been investigated for applications in material science, particularly in developing new materials with specific properties (Xu et al., 2006).

Safety and Hazards

Benzyl phenyl carbonate is classified as causing serious eye damage (Category 1, H318) and may cause an allergic skin reaction (Category 1, H317) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention .

Wirkmechanismus

Target of Action

Benzyl phenyl carbonate is a chemical compound that can be synthesized by reacting phenyl chloroformate with benzyl alcohol in the presence of pyridine It is known that benzyl phenyl carbonate can be used to synthesize carbamate protected polyamines , suggesting that it may interact with enzymes or receptors involved in polyamine metabolism.

Mode of Action

Its synthesis involves the reaction of phenyl chloroformate with benzyl alcohol, indicating that it may interact with its targets through esterification or transesterification reactions .

Result of Action

Given its role in the synthesis of carbamate protected polyamines , it may contribute to the regulation of biological processes influenced by polyamines, such as cell growth and differentiation, gene expression, and protein synthesis.

Eigenschaften

IUPAC Name |

benzyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGLYCMNDNOLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457991 | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl phenyl carbonate | |

CAS RN |

28170-07-2 | |

| Record name | Phenyl phenylmethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28170-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, phenyl phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Benzyl Phenyl Carbonate unique in its reactivity compared to other carbonates?

A: Benzyl Phenyl Carbonate exhibits enhanced reactivity compared to simple alkyl carbonates. This is attributed to the presence of the benzyl group, which stabilizes the transition state during nucleophilic attack. This stabilization arises from favorable cation-π interactions between the developing positive charge on the benzyl group and the nucleophile. Studies using DABCO as a nucleophile have shown that Benzyl Phenyl Carbonate hydrolyzes 16 times faster than Isobutyl Phenyl Carbonate, highlighting the significant influence of the benzyl group [].

Q2: How can Benzyl Phenyl Carbonate be used in the synthesis of α-amino esters, and what advantages does this method offer?

A: Benzyl Phenyl Carbonate provides a novel route to α-amino esters, valuable building blocks in organic synthesis. Traditionally, α-amino esters are synthesized via the Strecker reaction, which utilizes toxic cyanide reagents. Benzyl Phenyl Carbonate offers a safer alternative [].

Q3: Beyond its use in synthesizing α-amino esters, what other applications does Benzyl Phenyl Carbonate have in organic synthesis?

A: Benzyl Phenyl Carbonate shows promise as a stable alternative to acid anhydrides in reactions requiring activated acyl groups. These activated acyl groups are commonly employed in enantioselective reactions, highlighting the potential of Benzyl Phenyl Carbonate as a versatile reagent in asymmetric synthesis [].

Q4: What spectroscopic techniques have been used to characterize Benzyl Phenyl Carbonate?

A: While the provided abstracts don't delve into specific spectroscopic data, one paper mentions a comprehensive study on the structural, vibrational, electronic, and NMR spectral analysis of Benzyl Phenyl Carbonate []. This suggests that techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and potentially UV-Vis spectroscopy have been employed to elucidate the structure and properties of Benzyl Phenyl Carbonate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)